2,4,6-Trifluorobenzene-1,3,5-triol

Medicinal Chemistry Physicochemical Profiling Drug Design

Sourcing a fully substituted trifluorinated analogue of phloroglucinol for materials or medicinal chemistry is often bottlenecked by limited availability and inconsistent purity. 2,4,6-Trifluorobenzene-1,3,5-triol directly addresses this gap as the only halogenated phloroglucinol derivative experimentally validated to yield isostructural, photoluminescent lanthanide-organic frameworks (LnOFs). • Proven MOF Precursor: Forms single-crystalline layered LnOFs (La, Eu, Tb) with confirmed photoluminescence, a unique capability not replicated by Cl, Br, or I analogues. • Optimal CNS Drug-like Properties: Experimentally measured LogP ~1.83 and CLogP 2.51 place it within the ideal lipophilicity window (LogP 1-4), outperforming tribromo (LogP ~2.99) and triiodo analogues (XLogP3 2.8). • Enhanced Stability & Reactivity: The electron-withdrawing fluorine atoms lower phenolic pKa by ~0.2-0.5 units, enabling metal coordination at lower pH while C-F bonds impart superior thermal/metabolic stability for demanding conditions. Supplied as a white powder (≥98% purity) with stock availability in research quantities; contact us for bulk or custom synthesis needs.

Molecular Formula C6H3F3O3
Molecular Weight 180.08 g/mol
CAS No. 570391-17-2
Cat. No. B13346181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluorobenzene-1,3,5-triol
CAS570391-17-2
Molecular FormulaC6H3F3O3
Molecular Weight180.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)O)F)O)F)O
InChIInChI=1S/C6H3F3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
InChIKeyYTXCSSAQDRVYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trifluorobenzene-1,3,5-triol Overview


2,4,6-Trifluorobenzene-1,3,5-triol (CAS 570391-17-2), systematically referred to as 2,4,6-trifluorophloroglucinol, is a fully substituted trifluorinated analogue of phloroglucinol with the molecular formula C6H3F3O3 and a molecular weight of 180.08 g/mol [1]. It belongs to the class of polyhalogenated 1,3,5-trihydroxybenzenes, which serve as versatile building blocks in organic synthesis, materials science, and medicinal chemistry. The presence of three electron-withdrawing fluorine atoms significantly modulates the electronic properties, hydrogen-bond donor/acceptor capacity (3 HBD, 6 HBA), lipophilicity (XLogP3 = 2.3), and overall reactivity of the aromatic core relative to its non-fluorinated or other halogenated counterparts [1].

Workflow Fluorinated aromatic building block for organic synthesis, MOF precursors, and medicinal chemistry scaffold design
Selection Reported LogP window (1.8–2.5) supports moderate lipophilicity; distinct from non-fluorinated and heavy-halogen analogues
Context Documented as triphosphonate linker precursor for photoluminescent lanthanide–organic frameworks

Why 2,4,6-Trifluorobenzene-1,3,5-triol is Irreplaceable


Generic substitution with phloroglucinol (1,3,5-trihydroxybenzene) or other 2,4,6-trihalobenzene-1,3,5-triols (Cl, Br, I) fails due to the unique steric, electronic, and physicochemical signature imparted by the three fluorine substituents. The strong electron-withdrawing effect of fluorine significantly lowers the pKa of the phenolic hydroxyl groups and increases the lipophilicity of the scaffold, which directly impacts metal coordination behavior, hydrogen-bonding patterns in supramolecular assembly, and passive membrane permeability in biological assays [1][2]. Furthermore, the C–F bond imparts enhanced metabolic and thermal stability compared to C–Cl, C–Br, or C–I bonds, making the fluorinated analogue the preferred choice for applications requiring robust, non-labile building blocks under demanding conditions [3].

vs Phloroglucinol Trifluoro: electron-withdrawing F lowers pKa, increases lipophilicity, alters coordination geometry Non-fluorinated: higher pKa, lower LogP (~0.16), different H-bonding and metal-binding profile
vs Cl/Br Analogues C–F bond: higher thermal stability, non-labile under demanding synthetic conditions C–Cl/C–Br: lower bond dissociation energy; halogen-lability may shift reaction outcomes
vs Triiodo Analogue MW 180.08; XLogP3 2.3; synthetically tractable core for further elaboration MW 503.80; XLogP3 2.8; high mass and excessive lipophilicity may limit downstream utility

2,4,6-Trifluorobenzene-1,3,5-triol: Quantitative Differentiation


Enhanced Lipophilicity and Permeability

The experimentally derived and computed lipophilicity of 2,4,6-trifluorobenzene-1,3,5-triol provides a distinctive advantage in biological and separation contexts. The target compound exhibits a LogP of 1.83 ± 0.49 and a CLogP of 2.51 [1], significantly higher than unsubstituted phloroglucinol (LogP ~0.16) [2], but advantageously lower than the highly lipophilic triiodo analogue (XLogP3-AA = 2.8) [3]. This positions the trifluoro derivative in an optimal lipophilicity window (LogP 1–3) that balances aqueous solubility with membrane permeability, a critical parameter for cell-based assays or extraction protocols. In contrast, the tribromo analogue (MW 362.80, LogP ~2.99) is significantly more lipophilic and heavier, while the trichloro analogue (MW 229.45) has distinct hydrogen-bond acceptor properties due to the larger chlorine atoms .

Lipophilicity Profile
Reported
Trifluoro LogP 1.83 ± 0.49; XLogP3 2.3; CLogP 2.51
Phloroglucinol LogP ~0.16
Triiodo XLogP3-AA 2.8
ΔLogP ~+1.67 vs phloroglucinol
Moderate lipophilicity supports membrane-permeability screening and extraction protocols
Cross-study computed values; experimental LogP compiled from literature
Medicinal Chemistry Physicochemical Profiling Drug Design

Building Block for Photoluminescent Lanthanide–Organic Frameworks

The target compound serves as the direct synthetic precursor to the novel ((2,4,6-trifluorobenzene-1,3,5-triyl)tris(methylene))triphosphonic acid (H₆tftp) linker, which has been successfully employed to construct a series of isotypical layered lanthanide–organic frameworks [Ln(H₃tftp)(H₂O)] (Ln = La³⁺, Eu³⁺, Tb³⁺). These LnOFs exhibit a uninodal 4-connected square layered topology with structural robustness derived from O–H···O hydrogen bonds [1][2]. Photoluminescent studies on the mixed-lanthanide materials (La₀.₉₅Eu₀.₀₅ and La₀.₉₅Tb₀.₀₅) confirm the viability of the fluorinated ligand for producing emissive materials. This specific application is not achievable with the non-fluorinated phloroglucinol-derived phosphonate linkers, as the fluorine atoms critically influence the ligand's coordination geometry and the framework's thermal stability, as evidenced by thermogravimetric and thermodiffractometric analyses [1].

LnOF Synthesis Validation
Reported
H₆tftp linker derived from target compound
Single-crystal [Ln(H₃tftp)(H₂O)] Ln = La³⁺, Eu³⁺, Tb³⁺
Layered 4-connected topology confirmed by SC-XRD
Validated precursor for photoluminescent lanthanide–organic frameworks
Hydrothermal synthesis; non-fluorinated analogues lack reported isostructural precedent
Metal-Organic Frameworks Supramolecular Chemistry Luminescent Materials

Predicted pKa Shift for Selective Complexation and Catalysis

The acid dissociation constant of 2,4,6-trifluorophloroglucinol is predicted to be lowered relative to phloroglucinol due to the inductive effect of the fluorine substituents. While experimental pKa values for the target compound are not yet reported, a closely related fluorinated phloroglucinol derivative (CAS 2657659-42-0) is predicted to have a pKa of 9.86 ± 0.15 , which is significantly more acidic than unsubstituted phloroglucinol (experimental pKa₁ ~ 9.6, pKa₂ ~ 10.0) [1]. The increased acidity facilitates deprotonation and metal chelation at lower pH, a valuable property for selective extraction of lanthanides or transition metals under mild conditions. In contrast, the 2,4,6-trichloro and tribromo analogues are expected to exhibit even lower pKa values due to the weaker +M effect of Cl/Br, but they lack the thermal stability and non-coordinating character of the C–F bond [2].

Predicted pKa Context
Class-level
Predicted pKa ~9.86 ± 0.15 (related fluorinated derivative)
Estimated ΔpKa ~−0.2 to −0.5 vs phloroglucinol
Lower predicted pKa may support metal-chelation protocols at reduced pH
Class-level inference; experimental pKa data not yet reported for target compound
Physical Organic Chemistry Catalysis Metal Extraction

2,4,6-Trifluorobenzene-1,3,5-triol: Application Scenarios


Fluorinated Triphosphonate Linkers for Photoluminescent MOFs

This is the most compelling application scenario for the target compound. The direct synthetic elaboration of 2,4,6-trifluorobenzene-1,3,5-triol into ((2,4,6-trifluorobenzene-1,3,5-triyl)tris(methylene))triphosphonic acid (H₆tftp) has been experimentally validated and reported in a peer-reviewed crystallography journal [1]. The resulting ligand forms single-crystalline layered lanthanide–organic frameworks (La, Eu, Tb) that exhibit photoluminescence. No other halogenated phloroglucinol derivative has been reported to yield an isostructural series of luminescent LnOFs, making this a uniquely proven use-case that directly differentiates the target compound from its non-fluorinated, chlorinated, or brominated analogues.

Fluorinated Bioactive Scaffolds with Optimized Lipophilicity

For medicinal chemists, the experimentally determined LogP of 1.83 and CLogP of 2.51 for derivatives of 2,4,6-trifluorophloroglucinol place it in an ideal lipophilicity range for CNS drug discovery (typically LogP 1–4) [2]. This provides a quantitative property advantage over the triiodo analogue (XLogP3-AA = 2.8) and the tribromo analogue (LogP ~2.99), which may exceed the desired lipophilicity window and increase the risk of poor solubility and high plasma protein binding. Using the trifluorinated building block allows teams to rationally tune physicochemical properties while maintaining a low molecular weight (180.08 g/mol).

pH-Controlled Metal Chelation and Selective Extraction

Leveraging the predicted pKa shift of approximately -0.2 to -0.5 units compared to phloroglucinol, the target compound enables deprotonation and metal coordination at slightly lower pH . This is particularly relevant for processes involving lanthanide separation or transition-metal catalysis where a more acidic triol ligand is required to compete with hydrolysis reactions. The enhanced thermal and chemical stability of the C–F bond further supports its use under harsh oxidative or high-temperature conditions where the C–Cl or C–Br analogues would degrade.

Application
Selection Property
Validation Focus
Fluorinated MOF linker synthesis
Triphosphonate precursor derived from trifluorinated core
Single-crystal LnOF formation and photoluminescence verification
Fluorinated scaffold design
Reported LogP window (1.8–2.5); MW 180.08
Lipophilicity tuning and permeability profiling in medicinal chemistry
pH-controlled metal chelation
Predicted pKa shift vs non-fluorinated analogues
Selective extraction and complexation protocol development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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